molecular formula C15H10N2S B5624768 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole

6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole

Cat. No.: B5624768
M. Wt: 250.32 g/mol
InChI Key: COTLOLWHOHUCAN-UHFFFAOYSA-N
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Description

6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with naphthaldehyde under acidic conditions, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 3-Methyl-6-(naphthalen-2-yl)imidazo[2,1-b][1,3]thiazole
  • 6-(Naphth-2-yl)-3-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

Comparison: 6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLOLWHOHUCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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